4H-Furo[2,3-f]indazole
Description
Structure
3D Structure
Properties
CAS No. |
33192-65-3 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4H-furo[2,3-f]indazole |
InChI |
InChI=1S/C9H6N2O/c1-2-12-9-4-7-5-10-11-8(7)3-6(1)9/h1-3,5H,4H2 |
InChI Key |
FFOJRUBWKCKHIF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=NC2=CC3=C1OC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for the 4h Furo 2,3 F Indazole Core
Retrosynthetic Analysis of the 4H-Furo[2,3-f]indazole Scaffold
A retrosynthetic analysis of the this compound scaffold reveals several potential disconnection points, suggesting various forward synthetic strategies. The core structure can be deconstructed by disconnecting either the furan (B31954) or the indazole ring, or by cleaving key bonds that would be formed in the final cyclization steps.
Strategy A: Furan Ring Formation on a Pre-formed Indazole
One major retrosynthetic disconnection involves breaking the C-O and C-C bonds of the furan ring. This approach suggests a forward synthesis starting from a suitably functionalized indazole derivative. For instance, a 5-hydroxy-6-acetylindazole or a related precursor could undergo an intramolecular cyclization, such as a Perkin or a related condensation, to form the furan ring. Alternatively, a 5,6-disubstituted indazole with appropriate functional groups could be a key intermediate for annulation of the furan ring.
Strategy B: Indazole Ring Formation on a Pre-formed Benzofuran (B130515)
Conversely, the pyrazole (B372694) ring of the indazole moiety can be disconnected. This leads to a synthetic strategy commencing with a benzofuran derivative. A 5-amino-6-formylbenzofuran or a similar precursor could be cyclized with a hydrazine (B178648) derivative to construct the indazole ring. This approach leverages the well-established methods for indazole synthesis from ortho-functionalized aromatic precursors. organic-chemistry.org
Strategy C: Convergent Approaches
Convergent strategies involve the coupling of two or more fragments that already contain some of the heterocyclic components. For example, a substituted furan and a substituted benzene (B151609) derivative could be coupled and then cyclized to form the final tricyclic system. While potentially more efficient, this approach requires careful design of the coupling partners to ensure correct regiochemistry.
Classical Synthetic Approaches and Their Limitations
Classical synthetic methods in heterocyclic chemistry typically rely on multi-step linear or convergent sequences involving functional group manipulations and cyclization reactions.
Multi-Step Linear Syntheses
A plausible linear synthesis of this compound could commence from a simple indazole or benzofuran starting material.
From an Indazole Intermediate:
A potential route starting from 5-nitroindazole (B105863) is outlined below. The synthesis would involve the introduction of a two-carbon unit at the 6-position, followed by functional group transformations to facilitate the furan ring closure.
| Step | Reaction | Reagents and Conditions | Intermediate |
| 1 | Nitration | HNO₃/H₂SO₄ | 5-Nitroindazole |
| 2 | Reduction | SnCl₂/HCl | 5-Aminoindazole |
| 3 | Sandmeyer Reaction | NaNO₂/HCl, then CuCN | 5-Cyanoindazole |
| 4 | Grignard Reaction | MeMgBr, then H₃O⁺ | 5-Acetylindazole |
| 5 | a-Halogenation | Br₂/AcOH | 5-Acetyl-6-bromoindazole |
| 6 | Williamson Ether Synthesis | Phenol, K₂CO₃ | 5-Acetyl-6-phenoxyindazole |
| 7 | Intramolecular Cyclization | Polyphosphoric acid (PPA) | This compound |
Convergent Synthetic Strategies
Another convergent approach could involve the synthesis of a substituted benzofuran with functional groups at the 5 and 6 positions that are amenable to indazole formation. For instance, the synthesis of 5/6-aminoindazole templates has been reported, which could be adapted for this purpose. researchgate.net
Modern Catalytic Approaches to this compound Synthesis
Modern synthetic chemistry offers powerful catalytic methods that can overcome many of the limitations of classical approaches, offering higher efficiency, selectivity, and milder reaction conditions.
Transition-Metal Catalyzed Cycloadditions and Annulations
Transition-metal catalysis, particularly with palladium, rhodium, and cobalt, has become a cornerstone of heterocyclic synthesis. nih.govmdpi.com These methods often proceed through C-H activation and annulation cascades.
A potential strategy for the synthesis of this compound could involve an intramolecular C-H functionalization/annulation reaction. For example, a suitably substituted indazole bearing a furan-forming precursor at the 5- or 6-position could undergo a palladium-catalyzed intramolecular cyclization to construct the furan ring.
Recent advances in cobalt(III)-catalyzed synthesis have enabled the construction of indazoles and furans through C-H bond functionalization followed by addition and cyclization cascades. acs.orgacs.org These methods could potentially be adapted for the one-pot synthesis of the this compound system from simpler starting materials.
| Catalyst System | Reaction Type | Potential Application | Reference |
| [CpRhCl₂]₂/AgSbF₆ | C-H activation/annulation | Annulation of a furan ring onto an indazole core. | nih.gov |
| CpCo(III) complexes | C-H functionalization/cyclization | One-pot synthesis from azobenzene (B91143) and aldehyde precursors. | acs.orgacs.org |
| Pd(OAc)₂/Ligand | Intramolecular C-H amination | Formation of the indazole ring from a substituted benzofuran. | mdpi.com |
C-H Functionalization Strategies
Direct C-H functionalization is a powerful tool for the late-stage modification of heterocyclic cores, avoiding the need for pre-functionalized starting materials. The functionalization of the indazole ring at the C5 and C6 positions is crucial for the subsequent annulation of the furan ring. Cobalt(III)-catalyzed C-H bond functionalization has been shown to be effective for the regioselective introduction of various functional groups onto the indazole nucleus. acs.org
A plausible route would involve the C-H activation of an indazole derivative at the C6 position, followed by coupling with a furan precursor. Alternatively, a photocyclization approach could be employed. For instance, the synthesis of 2H-benzo[g]furo[2,3-e]indazoles has been achieved via intramolecular dehydrogenation photocyclization of 3-phenyl-4-(2-heteroaryl)pyrazoles. researchgate.netresearchgate.net A similar strategy, starting with an appropriately substituted indazole, could provide a novel and environmentally friendly route to this compound.
Photoredox Catalysis in Fused Ring Formation
Visible-light photoredox catalysis has emerged as a powerful and environmentally benign tool for the construction of complex molecular architectures, including fused heterocyclic systems. This approach utilizes photocatalysts that, upon visible light irradiation, can initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates under mild conditions.
Recent studies have demonstrated the application of photoredox catalysis in the synthesis of indazole derivatives. For instance, a ruthenium-catalyzed intramolecular N-N bond formation has been reported for the synthesis of indazolo[2,3-a]quinoline derivatives from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines. nih.gov This method highlights the potential of photoredox catalysis to facilitate challenging bond formations.
Furthermore, a combined gold and photoredox catalysis approach has been developed for the synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes. d-nb.info This dual catalytic system proceeds via hydroamination of the alkyne and involves both radical and polar mechanisms. d-nb.info The reaction is initiated by visible light excitation of the azo group, followed by coordination of the gold catalyst to the alkyne, leading to C-N bond formation and a subsequent 1,2-hydride shift. d-nb.info
The regioselective C3-H trifluoromethylation of 2H-indazoles has also been achieved using a transition-metal-free photoredox catalytic system. chemrxiv.org This method employs an organic dye as a photocatalyst and a readily available trifluoromethylating agent. chemrxiv.org
While direct examples of photoredox catalysis for the specific synthesis of the this compound core are still emerging, the successful application of this technology in the formation of the indazole ring and other fused systems, such as the synthesis of 9a-phenyl-2,3,3a,3b,9a,9b-hexahydro-4H-furo[3',2':3,4]cyclobuta[1,2-b]chromen-4-one via a [2+2]-photocycloaddition, suggests its high potential for future applications in this area. mdpi.com The development of photoredox-catalyzed cascade or multicomponent reactions could provide a highly efficient and atom-economical route to the this compound scaffold.
Cascade and Multicomponent Reactions
Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. nih.govresearchgate.net These approaches are characterized by their high atom and step economy, reduced waste generation, and operational simplicity, making them particularly attractive for the synthesis of heterocyclic compounds. nih.govresearchgate.netresearchgate.net
Several MCRs have been developed for the synthesis of furan and indazole derivatives, which are the constituent rings of this compound. For example, a three-component reaction involving anilines, arylglyoxal monohydrates, and cyclic 1,3-dicarbonyl compounds has been utilized for the regioselective synthesis of 3-functionalized indoles under microwave assistance. acs.org Similarly, three-component reactions have been employed for the synthesis of furo[2,3-d]pyrimidines and furo[3,2-a]acridine derivatives. nih.govresearchgate.net
A notable example is the catalyst-free, three-component reaction of 1-hydroxy-3H-benzo[f]chromen-3-ones or 4-hydroxyquinolin-2(1H)-ones with an aromatic aldehyde and an isonitrile to produce functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones in excellent yields. rsc.org This method highlights the potential of MCRs to rapidly generate molecular complexity.
The synthesis of the this compound core itself can be envisioned through a multicomponent strategy. A plausible approach would involve the reaction of a suitably substituted aminofuran, an aldehyde, and a hydrazine derivative. The specific design of the starting materials would be crucial to ensure the desired regiochemical outcome of the cyclization steps leading to the fused furo-indazole system.
Recent advancements in MCRs include the use of novel catalysts and reaction media to improve efficiency and selectivity. For instance, iron(III) triflate has been used as a catalyst for the multicomponent synthesis of 4H-furo[3,4-b]pyrans. researchgate.net Furthermore, the development of one-pot stepwise synthesis (OPSS) offers a flexible alternative to traditional MCRs, allowing for the sequential addition of reagents and adjustment of reaction conditions within a single vessel. nih.gov
The application of cascade and multicomponent reactions represents a promising avenue for the efficient and diversity-oriented synthesis of this compound and its derivatives, enabling the rapid exploration of their chemical space for various applications.
Regioselectivity and Stereoselectivity in this compound Synthesis
Controlling regioselectivity and stereoselectivity is a critical aspect of synthesizing complex heterocyclic systems like this compound. The specific arrangement of substituents on the fused ring system can significantly influence its biological activity and material properties.
In the context of multicomponent reactions for the synthesis of related fused systems, regioselectivity is often dictated by the inherent reactivity of the starting materials and the reaction conditions. For instance, in a three-component synthesis of furo[2,3-d]pyrimidines, the regioselective Knoevenagel condensation between an enol form of 1,3-dimethylbarbituric acid and an activated arylglyoxal is a key step that determines the final substitution pattern. nih.gov Similarly, the synthesis of 1,6-dihydropyrrolo[2,3-g]indazole derivatives via a three-component domino reaction demonstrates high regioselectivity. acs.org
The choice of catalyst can also play a crucial role in directing the regiochemical outcome. Palladium-catalyzed reactions, for example, have shown high regioselectivity in the synthesis of various heterocyclic compounds. A Pd-catalyzed chemo- and regiocontrolled tandem cyclization/cross-coupling reaction of 3-alkynyl chromone (B188151) with aryl iodide allows for the selective synthesis of 4H-furo[3,2-c]chromenes or xanthones by tuning the reaction conditions. researchgate.net
Stereoselectivity becomes particularly important when chiral centers are present in the target molecule. While specific studies on the stereoselective synthesis of this compound are limited, related research provides valuable insights. For example, the synthesis of 9a-phenyl-2,3,3a,3b,9a,9b-hexahydro-4H-furo[3',2':3,4]cyclobuta[1,2-b]chromen-4-one via a [2+2]-photocycloaddition results in a specific stereoisomer. mdpi.com In another example, a highly enantioselective C3-selective allylation of 1H-N-(benzoyloxy)indazoles using CuH catalysis has been developed to create quaternary stereocenters. mit.edu
The stereoselectivity of a reaction can sometimes be influenced by intramolecular interactions. In the synthesis of 2-N-aryl-3-methoxycarbonylindazoles, the stereoselectivity is proposed to arise from an interaction between a carboxy group and an N-hydroxy function in a reaction intermediate, which minimizes free rotation and leads to the preferential formation of one isomer. scispace.com
Future efforts in the synthesis of this compound will likely focus on the development of highly regioselective and stereoselective methods, potentially through the use of chiral catalysts or auxiliaries, to access specific isomers with desired properties.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. This includes the use of safer solvents, energy-efficient reaction conditions, and renewable starting materials.
Solvent-Free and Microwave-Assisted Syntheses
Solvent-free and microwave-assisted synthetic methods offer significant advantages in terms of reduced waste, shorter reaction times, and often improved yields. Microwave irradiation can accelerate reaction rates by efficiently heating the reaction mixture, leading to faster product formation. jchr.orgnih.govmdpi.com
Several examples of microwave-assisted synthesis of indazole and furan derivatives have been reported. A microwave-assisted regioselective synthesis of 3-functionalized indole (B1671886) derivatives via a three-component domino reaction has been described, highlighting the benefits of this technology in terms of speed and simplicity. acs.org Similarly, the synthesis of various indazole derivatives has been achieved with high yields and short reaction times using microwave irradiation. jchr.orgmdpi.com
Solvent-free conditions are another key aspect of green chemistry. A catalyst- and solvent-free, one-pot, four-component synthesis of benzo[a]furo[2,3-c]phenazines under microwave conditions has been developed, demonstrating the feasibility of combining these two green approaches. researchgate.net A green, catalyst-free, and solvent-free three-component reaction has also been reported for the synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones. rsc.org
The application of these green methodologies to the synthesis of this compound is a promising area of research that could lead to more sustainable and efficient production of this important heterocyclic scaffold.
Biocatalytic Approaches
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. acs.org Enzymes operate under mild conditions (aqueous environment, ambient temperature, and neutral pH) and can exhibit exquisite chemo-, regio-, and stereoselectivity.
While direct biocatalytic synthesis of the this compound core has not yet been reported, the potential for such approaches is evident from the successful application of biocatalysis in the synthesis of related heterocyclic structures. For instance, enzymes have been used in the synthesis of key intermediates for various active pharmaceutical ingredients. acs.org
The development of a biocatalytic route to this compound would likely involve the identification or engineering of enzymes capable of catalyzing the key bond-forming reactions in the synthetic sequence. This could include, for example, a lipase-catalyzed resolution of a chiral intermediate or a monooxygenase-catalyzed hydroxylation to introduce a key functional group.
Although the biocatalytic toolbox for certain C-C bond formations is still developing, the rapid growth in gene and protein databases, coupled with advances in enzyme engineering, suggests that biocatalytic methods will play an increasingly important role in the synthesis of complex heterocyclic compounds like this compound in the future. acs.org
Derivatization and Structural Modification of 4h Furo 2,3 F Indazoles
Functionalization at Nitrogen Atoms
The indazole portion of the molecule contains two nitrogen atoms, N1 and N2, which are common targets for functionalization. The regioselectivity of these reactions is often influenced by the reaction conditions and the steric and electronic nature of the substituents on the heterocyclic core.
The introduction of alkyl and acyl groups at the nitrogen atoms of the indazole ring is a fundamental strategy for modifying the properties of the molecule. While direct studies on 4H-furo[2,3-f]indazole are limited, extensive research on the N-alkylation of the parent indazole system provides valuable insights. Generally, direct alkylation of 1H-indazoles can lead to a mixture of N1 and N2 substituted products. nih.govbeilstein-journals.org The regioselectivity can be controlled by the choice of base, solvent, and alkylating agent. beilstein-journals.orgrsc.org For instance, the use of sodium hydride in a polar aprotic solvent like DMF often favors N1-alkylation, whereas cesium carbonate can promote N2-alkylation. beilstein-journals.org
N-acylation of indazoles can be achieved using various acylating agents such as acid chlorides or anhydrides. Electrochemical methods have also been developed for the selective N1-acylation of indazoles, where the indazole is first reduced to form an indazole anion, which then reacts with an acid anhydride. organic-chemistry.org
Table 1: Representative Conditions for N-Alkylation and N-Acylation of Indazole Scaffolds
| Reaction Type | Reagents and Conditions | Predominant Isomer | Reference |
| N-Alkylation | Alkyl halide, NaH, THF | N1 | nih.gov |
| N-Alkylation | Alkyl halide, Cs2CO3, DMF | N2 | beilstein-journals.org |
| N-Acylation | Acid anhydride, Electrochemical reduction | N1 | organic-chemistry.org |
This table presents generalized conditions for the indazole core, which are expected to be applicable to the this compound system.
The introduction of an aryl group at the nitrogen atoms can significantly impact the electronic properties and biological activity of the compound. Copper-catalyzed and palladium-catalyzed cross-coupling reactions are the most common methods for N-arylation of indazoles. The Ullmann condensation, a copper-catalyzed reaction, has been traditionally used. beilstein-journals.org More recently, Buchwald-Hartwig amination, a palladium-catalyzed reaction, has become a more versatile and widely used method for the N-arylation of a broad range of nitrogen-containing heterocycles, including indazoles. nih.govacs.org These reactions typically involve an aryl halide, a palladium or copper catalyst, a suitable ligand, and a base. beilstein-journals.orgnih.gov
Functionalization of the Furan (B31954) Ring
The furan ring in the this compound system is an electron-rich five-membered heterocycle, making it susceptible to electrophilic attack and amenable to various metal-catalyzed cross-coupling reactions.
Electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are common ways to functionalize furan rings. In the context of fused furan systems, the position of substitution is directed by the activating effect of the furan oxygen and the influence of the fused ring system. For the related furo[3,2-c]pyrazole system, bromination has been shown to occur preferentially at the 5-position of the furan ring. jst.go.jp Similar reactivity can be anticipated for the this compound scaffold.
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for introducing carbon-carbon bonds at specific positions of the furan ring. These reactions typically require a pre-functionalized furan, such as a bromo or iodo derivative, which can be prepared via electrophilic halogenation. For instance, a two-step palladium-catalyzed procedure involving a Suzuki-Miyaura cross-coupling followed by a double Buchwald-Hartwig reaction has been utilized for the synthesis of benzo amazonaws.comresearchgate.netfuro[3,2-b]indoles. researchgate.net This highlights the utility of palladium catalysis in building complex molecules from functionalized furo-indole scaffolds.
Functionalization of the Indazole Ring
The benzene (B151609) portion of the indazole ring can also be functionalized, typically through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The directing effects of the fused furan ring and the pyrazole (B372694) moiety will influence the regioselectivity of these reactions. In general, the functionalization of the indazole ring in more complex systems often relies on palladium-catalyzed cross-coupling reactions with pre-installed halides or triflates. nih.govrsc.org For example, a series of indazole derivatives have been synthesized using Suzuki-Miyaura cross-coupling with a palladium catalyst. nih.govrsc.org
Direct C-H Functionalization of Indazole Positions
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the indazole core within the this compound system. This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions, thereby streamlining synthetic routes.
Research into related fused heterocyclic systems, such as indazoles themselves, provides valuable insights into the potential for C-H functionalization of the this compound nucleus. For instance, palladium-catalyzed direct arylation has been successfully applied to achieve regioselective C-H functionalization at various positions of the indazole ring. mdpi.com The regioselectivity of these reactions is often controlled by the choice of directing groups, catalysts, and reaction conditions. mdpi.com Common directing groups that have been employed in the C-H functionalization of indazoles include amides, carboxylic acids, and other heterocycles. mdpi.com
While specific examples of direct C-H functionalization on the this compound core are not extensively documented in the provided results, the principles established for indazoles are highly applicable. For example, rhodium(III)-catalyzed C-H activation has been used for the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes, demonstrating the utility of this method for constructing the indazole ring itself. nih.govnih.gov This suggests that similar metal-catalyzed C-H activation strategies could be employed to introduce substituents at specific positions of the indazole portion of the this compound scaffold.
The development of methods for the direct functionalization of C-H bonds is a rapidly advancing field, with ongoing efforts to discover new catalysts and reaction conditions that offer greater efficiency and selectivity. researchgate.netdmaiti.com These advancements will undoubtedly expand the toolkit available for the structural modification of 4H-furo[2,3-f]indazoles.
Nitration, Halogenation, and Sulfonation
Electrophilic substitution reactions such as nitration, halogenation, and sulfonation are fundamental methods for introducing functional groups onto the this compound core, thereby enabling further derivatization.
Nitration: The introduction of a nitro group onto the indazole ring can serve as a handle for further transformations, such as reduction to an amino group, which can then be subjected to a variety of coupling reactions. Studies on non-fused indazoles have shown that nitration can occur at various positions, depending on the reaction conditions and the presence of other substituents. For instance, the nitration of 7-nitroindazole (B13768) can lead to the formation of 3,7-dinitro-1H-indazole. chim.it
Halogenation: Halogenation, particularly bromination and iodination, is a crucial transformation as the resulting halo-derivatives are versatile intermediates for cross-coupling reactions. chim.it For indazoles, regioselective halogenation at the C3-position is well-established using reagents like N-bromosuccinimide (NBS) and iodine in the presence of a base. chim.it Metal-free halogenation methods have also been developed for 2H-indazoles, offering an environmentally friendly approach to synthesizing halogenated indazoles. nih.gov Furthermore, regioselective C7 bromination of 4-substituted NH-free indazoles has been achieved, highlighting the ability to control the site of halogenation. nih.gov
Sulfonation: The introduction of a sulfonic acid or sulfonyl group can significantly alter the physicochemical properties of the parent molecule. While direct sulfonation of 4H-furo[2,3-f]indazoles is not explicitly detailed, methods for the sulfonylation of indazoles at the C3-position have been reported. chim.it Additionally, the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles demonstrates the incorporation of a sulfonyl group onto a related furo-indole scaffold. nih.gov
The following table summarizes various functionalization reactions on the indazole core, which can be extrapolated to the this compound system.
| Reaction | Reagents and Conditions | Position of Functionalization | Reference |
| Iodination | I2, KOH, DMF | C3 | chim.it |
| Bromination | NBS, MeCN | C3 | chim.it |
| Chlorination | NCS, EtOH, 50°C | C3 | nih.gov |
| Nitration | HNO3/H2SO4 | Varies | chim.it |
| Sulfonylation | Not specified | C3 | chim.it |
| C7-Bromination | NBS, CH2Cl2 | C7 | nih.gov |
Development of Libraries and Analogues of 4H-Furo[2,3-f]indazoles
The systematic development of libraries and analogues of 4H-furo[2,3-f]indazoles is essential for exploring their structure-activity relationships (SAR) in various applications, particularly in medicinal chemistry. By creating a diverse collection of related compounds, researchers can identify key structural features responsible for desired biological activities.
The synthesis of a series of 2,4-disubstituted furo[3,2-b]indole derivatives for anticancer activity evaluation exemplifies the library-based approach. ijpsr.com Although a different regioisomer, this work highlights the strategy of modifying substituents at different positions of the fused ring system to optimize biological effects. Similarly, the synthesis of various indazole-3-carboxamide derivatives and their evaluation for antifungal activity demonstrates the generation of a library of compounds based on a common scaffold. derpharmachemica.comresearchgate.net
The construction of these libraries often relies on the functionalization strategies discussed previously, such as C-H activation, halogenation followed by cross-coupling, and acylation. For instance, the palladium-catalyzed Suzuki-Miyaura cross-coupling of C7-bromo-4-substituted-1H-indazoles with various boronic acids has been used to generate a series of C7-arylated indazoles. nih.gov This method could be readily adapted to create a library of C7-aryl-4H-furo[2,3-f]indazoles.
The development of one-pot and multicomponent reactions is also highly valuable for the efficient construction of compound libraries. These strategies allow for the rapid assembly of complex molecules from simple starting materials, accelerating the discovery process. nih.gov
Chemo- and Regioselective Transformations of Fused Systems
Chemo- and regioselectivity are critical considerations in the synthesis and derivatization of complex fused heterocyclic systems like this compound. The presence of multiple reactive sites necessitates precise control over reaction conditions to achieve the desired outcome.
The selective functionalization of one ring system over another, or a specific position within a ring, is a key challenge. For example, in the context of C-H functionalization, the choice of catalyst and directing group can determine whether arylation occurs on the indazole or the furan moiety, and at which specific carbon atom. mdpi.com
Tandem reactions, where multiple bond-forming events occur in a single pot, often rely on exquisite chemo- and regiocontrol. A strategy for carbazole (B46965) synthesis involving a sequential [3+2] heteroannulation demonstrates how two mechanistically distinct bond-forming processes can be controlled to build a complex heterocyclic framework. burleylabs.co.uk
The development of regioselective reactions is an active area of research. For instance, a metal-free method for the regioselective mono- and poly-halogenation of 2H-indazoles has been reported, where the degree and position of halogenation can be controlled by tuning the reaction conditions. nih.gov Similarly, a microwave-assisted, Selectfluor-mediated regioselective C3-formylation of 2H-indazoles has been developed. thieme-connect.de These examples underscore the progress being made in achieving high levels of selectivity in the functionalization of indazole-containing systems, which can be applied to the more complex this compound scaffold.
Advanced Structural Characterization and Elucidation of 4h Furo 2,3 F Indazoles
High-Resolution Spectroscopic Techniques for Isomer Differentiation and Tautomerism
Spectroscopic methods are fundamental to the structural analysis of furo-indazoles. The primary challenge lies in distinguishing between potential isomers (e.g., 4H-Furo[2,3-f]indazole vs. 1H-Furo[2,3-g]indazole) and identifying the predominant tautomeric form in solid and solution states. Indazoles themselves can exist in 1H- and 2H-tautomeric forms, a complexity that persists in the fused system austinpublishinggroup.com.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. While standard 1D ¹H and ¹³C NMR provide initial information, 2D-NMR techniques are indispensable for the complete assignment of the this compound scaffold.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of protonated carbons in the furo-indazole framework.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across the entire molecule. It reveals correlations between protons and carbons that are two or three bonds away. For the this compound system, HMBC can confirm the fusion pattern by showing correlations between protons on the furan (B31954) ring and carbons in the indazole core, and vice-versa. For instance, observing a correlation between the C4-methylene protons and carbons in the benzene (B151609) ring would help confirm the [2,3-f] fusion.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining stereochemistry and differentiating between isomers. For example, in substituted derivatives, NOESY can reveal the spatial proximity of a substituent to specific protons on the heterocyclic core. It is also a valuable tool for studying the conformation of substituents and identifying the predominant tautomer by observing NOEs between the N-H proton and nearby protons on the ring austinpublishinggroup.com.
In the analysis of related dihydro-2H-indazol-3-ol derivatives, detailed ¹H NMR analysis, including the determination of coupling constants (J-values) from doublet of doublet signals, was used to define the conformation of the dihydro ring system tandfonline.com. Similarly, D₂O exchange experiments are used to identify labile protons, such as those on hydroxyl or amine groups, including the N-H proton of the indazole ring tandfonline.com.
Table 1: Representative ¹H and ¹³C NMR Data for a Fused Indazole Derivative The following data is for the related compound 4,5-dihydro-6-naphthalen-2-yl-4-phenyl-2H-indazol-3-ol, illustrating the type of NMR analysis performed on such systems. tandfonline.com
| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Key HMBC Correlations |
| H-4 | 4.2 (dd) | 34.3 | C-5, C-9, C-phenyl |
| H-5a, H-5e | 3.0-3.3 (m) | 35.9 | C-4, C-7, C-8 |
| H-7 | 6.94 (s) | 113.8 | C-5, C-8, C-9 |
| NH (indazole) | 9.59 (bs, D₂O exch.) | - | C-3, C-9 |
| OH (at C3) | 11.61 (bs, D₂O exch.) | - | C-3, C-4 |
| C-3 | - | 158.2 | - |
| C-8 | - | 145.3 | - |
| C-9 | - | 98.4 | - |
dd: doublet of doublets, m: multiplet, bs: broad singlet, D₂O exch.: exchangeable with D₂O
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides an exact mass that corresponds to a unique elemental composition. This technique is crucial for validating the identity of a target this compound derivative and distinguishing it from potential impurities or byproducts with different molecular formulas. Techniques like ESI (Electrospray Ionization) are commonly used mdpi.com.
In the synthesis of various indazole derivatives, HRMS is routinely used to confirm that the final product has the expected elemental composition jst.go.jpsemanticscholar.org.
Table 2: Example of HRMS Data for a Fused Indazole Derivative The data shown is for the related compound 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)-10-(morpholinomethyl)pyrimido[1,2-b]indazol-3(4H)-one. jst.go.jp
| Parameter | Value |
| Molecular Formula | C₂₀H₂₀ON₇ |
| Ion | [M+H]⁺ |
| Calculated Exact Mass | 374.1724 |
| Measured Exact Mass | 374.1726 |
| Difference (ppm) | 0.53 |
X-ray Crystallography for Absolute Stereochemistry and Conformation
While NMR provides the definitive structure in solution, single-crystal X-ray crystallography gives an unambiguous picture of the molecule's three-dimensional structure in the solid state. This technique is the gold standard for determining absolute stereochemistry and conformation. For 4H-Furo[2,3-f]indazoles, X-ray analysis can:
Unequivocally confirm the [2,3-f] ring fusion and the connectivity of all atoms.
Determine the planarity of the fused ring system and the conformation of any non-aromatic portions or substituents.
Identify the specific tautomer present in the crystal lattice.
Reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
Studies on related indazole derivatives have used X-ray crystallography to examine different polymorphs and confirm the structure of regioisomers resulting from substitution reactions austinpublishinggroup.comresearchgate.net.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable)
Should a synthetic route produce a chiral derivative of this compound, either through the introduction of a stereocenter or the creation of an atropisomeric axis, chiroptical techniques would be essential for its characterization. These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized UV-Vis light. The resulting spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations, the absolute stereochemistry of a chiral center can be confidently assigned mdpi.com. It is a powerful tool for analyzing chiral molecules in solution univ-amu.fr.
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the vibrational transition region pageplace.de. VCD provides a wealth of stereochemical information, as a VCD spectrum contains many more bands than an ECD spectrum. It is particularly powerful for determining the absolute configuration of complex molecules with multiple stereocenters. The comparison between experimental and computationally predicted VCD spectra allows for a highly reliable assignment of absolute configuration mdpi.com.
Vibrational Spectroscopy for Bond Information (FT-IR, Raman)
A comprehensive search of available scientific literature and chemical databases did not yield specific experimental Fourier-transform infrared (FT-IR) or Raman spectroscopy data for the parent compound, this compound. While spectroscopic information is available for various other furo- and indazole-based isomers, no publications detailing the vibrational analysis of the this compound scaffold could be located.
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful non-destructive method for obtaining information about the bonding within a molecule. These techniques probe the vibrational and rotational energy levels of molecules. Specific functional groups and structural motifs exhibit characteristic absorption or scattering frequencies, which can be used to identify their presence in a sample.
For a hypothetical analysis of this compound, one would expect to observe characteristic vibrational modes corresponding to its constituent parts: the furan ring, the indazole system, and the C-H and N-H bonds.
Hypothetical FT-IR and Raman Data for this compound:
Without experimental data, a theoretical table of expected vibrational frequencies can be postulated based on known values for related structures. This information is purely predictive and awaits experimental verification.
| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) | Technique |
| N-H (Indazole) | Stretching | 3300-3500 | FT-IR, Raman |
| Aromatic C-H | Stretching | 3000-3100 | FT-IR, Raman |
| C=C (Aromatic) | Stretching | 1450-1600 | FT-IR, Raman |
| C-N (Indazole) | Stretching | 1250-1350 | FT-IR, Raman |
| C-O-C (Furan) | Asymmetric Stretching | 1200-1280 | FT-IR |
| C-O-C (Furan) | Symmetric Stretching | 1020-1150 | Raman |
| Furan Ring | Breathing | 800-900 | Raman |
Detailed Research Findings:
As stated, there is a notable absence of direct research findings concerning the FT-IR and Raman characterization of this compound in the public domain. Research on related isomers, such as furo[2,3-d]pyrimidines and furo[3,2-c]pyrans, provides some comparative insights. For instance, studies on furo[2,3-d]pyrimidines detail the characteristic stretches for the furan and pyrimidine (B1678525) rings. However, the unique electronic and structural arrangement of the [2,3-f] fusion with indazole would lead to a distinct vibrational spectrum.
The acquisition of experimental FT-IR and Raman spectra for this compound would be a valuable contribution to the chemical literature, allowing for a complete structural elucidation and providing benchmark data for computational and theoretical studies of this heterocyclic system.
Computational and Theoretical Studies of 4h Furo 2,3 F Indazoles
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For the 4H-furo[2,3-f]indazole scaffold, these methods can predict its geometry, stability, and electronic characteristics, which dictate its chemical behavior.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms (ground state geometry) and the associated electronic energy of a molecule. For heterocyclic systems analogous to this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d) or 6-311++G(d,p), are employed to optimize molecular geometries. researchgate.netresearchgate.netresearchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles.
For instance, studies on related indazole and furo-pyrimidine systems have shown that DFT can accurately predict the planarity of the fused ring system and the conformational preferences of substituents. researchgate.netresearchgate.net In a study on nitro-1H-indazoles, B3LYP/6-311++G(d,p) calculations were used to determine that the 1-substituted isomer was significantly more stable (by 20 kJ·mol⁻¹) than the 2-substituted isomer, a finding that was crucial for understanding its reactivity. nih.gov Such calculations are essential for establishing the foundational structure from which all other properties are derived.
Table 1: Representative Theoretical Parameters Calculated using DFT Note: This table is illustrative, based on typical calculations for related heterocyclic compounds, as specific data for this compound is not available.
| Parameter | Typical Method | Significance |
|---|---|---|
| Ground State Energy | DFT/B3LYP/6-311++G(d,p) | Indicates the thermodynamic stability of the molecule. researchgate.netnih.gov |
| Optimized Bond Lengths | DFT/B3LYP/6-31G(d) | Defines the geometric structure and bond orders. researchgate.net |
| Optimized Bond Angles | DFT/B3LYP/6-31G(d) | Determines the shape and potential steric strain. researchgate.net |
| Dipole Moment | DFT/B3LYP/6-311++G(d,p) | Measures molecular polarity, influencing solubility and intermolecular interactions. researchgate.net |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comresearchgate.net
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net DFT calculations are routinely used to compute the energies of these orbitals. researchgate.netresearchgate.net For derivatives of fused heterocycles, FMO analysis helps predict the most likely sites for electrophilic or nucleophilic attack and the feasibility of pericyclic reactions. numberanalytics.comimperial.ac.uk
Table 2: Frontier Molecular Orbital (FMO) Data and Reactivity Descriptors Note: This table is illustrative, based on typical calculations for related heterocyclic compounds.
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Relates to ionization potential and electron-donating ability. researchgate.netresearchgate.net |
| LUMO Energy (ELUMO) | - | Relates to electron affinity and electron-accepting ability. researchgate.netresearchgate.net |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |
| Global Electrophilicity (ω) | μ² / (2η) | Quantifies the electrophilic nature of the molecule. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Stability
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For the this compound system, MD simulations can provide insights into its conformational flexibility and its interaction with biological macromolecules, such as proteins. nih.govmdpi.com
In drug discovery, MD simulations are crucial for assessing the stability of a ligand-protein complex predicted by molecular docking. nih.govmdpi.com An MD simulation of a furo[2,3-f]indazole derivative docked into a protein's active site can reveal whether the initial binding pose is stable over a simulated period (e.g., 100 nanoseconds). ajchem-a.com Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. A stable RMSD for the ligand indicates that it remains securely bound in the target pocket, reinforcing the docking prediction. mdpi.comajchem-a.com These simulations also illuminate the dynamic nature of the interactions, such as the persistence of hydrogen bonds and hydrophobic contacts, which are essential for binding affinity. nih.gov
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. For this compound and its derivatives, theoretical calculations of NMR, IR, and UV-Vis spectra can be performed.
DFT calculations, particularly using the Gauge-Invariant Atomic Orbital (GIAO) method, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical calculations on indazole systems have shown excellent agreement between the computed and experimental NMR data, helping to unambiguously assign signals and distinguish between isomers. researchgate.netnih.gov For example, the calculated ¹³C chemical shifts for C3 in 1-substituted versus 2-substituted indazoles are distinctly different, providing a reliable diagnostic tool. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra (UV-Vis), predicting the absorption maxima (λ_max) and oscillator strengths, which correspond to the probability of electronic transitions. researchgate.net
Reaction Mechanism Elucidation using Computational Tools
Computational tools are instrumental in elucidating the detailed mechanisms of chemical reactions, including the synthesis of heterocyclic scaffolds like this compound. DFT calculations can map the entire potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies.
For example, the mechanism of the [3+2] dipolar cycloaddition reaction to form indazole rings has been investigated using computational methods. nih.gov These studies can determine whether a reaction is concerted or stepwise and explain the observed regioselectivity. In a study of the reaction of NH-indazoles with formaldehyde, computational analysis was used to model the reaction under both neutral and acidic conditions, clarifying the pathway to the formation of N1-CH₂OH derivatives. nih.gov Such mechanistic insights are vital for optimizing reaction conditions and developing new synthetic routes. researchgate.net
In Silico Screening and Ligand-Protein Docking Studies (Mechanistic Focus)
In silico screening involves computationally evaluating large libraries of compounds to identify those with a high probability of binding to a specific biological target. For this compound derivatives, this process typically begins with molecular docking, a method that predicts the preferred orientation and binding affinity of a ligand when bound to a protein's active site. nih.govresearchgate.net
The mechanistic focus of these studies is to understand the specific molecular interactions that drive binding. Docking simulations can reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking between the furo-indazole ligand and amino acid residues in the target's binding pocket. derpharmachemica.compnrjournal.com For instance, docking studies on indazole-based inhibitors have identified critical interactions with residues like Arg115 and Met374 in an enzyme's active site. derpharmachemica.com The results, often expressed as a binding energy or docking score (e.g., in kcal/mol), help rank potential inhibitors and provide a structural hypothesis for their activity that can be further tested and refined by methods like MD simulations. mdpi.comnih.govpnrjournal.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org This method is pivotal in modern drug discovery, enabling the prediction of the activity of novel molecules and guiding the design of more potent and selective analogs. mdpi.com While specific QSAR studies focusing exclusively on the this compound scaffold are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to structurally related heterocyclic systems, such as indazole and furo-pyrimidine derivatives. These studies provide a valuable framework for understanding how QSAR can be leveraged in the design of novel this compound-based compounds.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. wikipedia.org A general QSAR model can be represented by the following equation:
Activity = f (Molecular Descriptors) + error wikipedia.org
Here, "Activity" refers to a quantifiable measure of the biological effect, and "Molecular Descriptors" are numerical values that encode various aspects of the chemical structure.
Detailed Research Findings from Analogous Systems:
To illustrate the application of QSAR in designing compounds with similar heterocyclic cores, we can look at studies on indazole and furo-pyrimidine derivatives.
A study on indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a crucial target in cancer therapy, employed 3D-QSAR methods. nih.gov The researchers developed models based on Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate the structural features of indazole derivatives with their inhibitory activity. nih.gov The resulting models provided contour maps that highlighted the importance of steric and electrostatic fields around the molecules for their biological activity. nih.gov These maps serve as a guide for designing new inhibitors with enhanced potency. nih.gov
Similarly, QSAR studies on furo[2,3-d]pyrimidine (B11772683) derivatives, which share the furan (B31954) ring fused to a nitrogen-containing heterocycle, have been conducted to explore their potential as inhibitors of various protein kinases. nih.govwindows.net For instance, research on furo[2,3-d]pyrimidines as inhibitors of epidermal growth factor receptor (EGFR) has utilized molecular docking and QSAR to understand the structure-activity relationships. nih.gov These studies often identify key pharmacophoric features, such as hydrogen bond donors and acceptors, and hydrophobic regions, that are critical for binding to the target protein.
The general workflow for a QSAR study involves several key steps:
Data Set Selection: A series of compounds with known biological activities is selected.
Molecular Descriptor Calculation: A wide range of descriptors, including constitutional, topological, geometric, and electronic properties, are calculated for each molecule.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that links the descriptors to the biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. biolscigroup.us
Based on the available information, a detailed scientific article on the chemical compound “this compound” focusing on its preclinical and molecular-level biological target identification and mechanism of action cannot be generated.
Extensive searches for specific data related to "this compound" did not yield any relevant research findings for the following outlined sections:
Biological Target Identification and Molecular Mechanism of Action of 4h Furo 2,3 F Indazoles Pre Clinical/molecular Level
Mechanistic Elucidation of Cellular Responses (in vitro, non-clinical):
Apoptosis and Cell Cycle Modulation (in vitro, cell lines):There are no available studies that describe the effects of 4H-furo[2,3-f]indazole on apoptosis or cell cycle progression in any cell lines.
Therefore, due to the lack of specific scientific data for "this compound" in the requested areas, the generation of a thorough and informative article that adheres to the provided outline is not possible.
Autophagy Pathway Investigation
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a crucial role in cellular homeostasis and its dysregulation is implicated in various diseases. The investigation of how a compound like this compound modulates the autophagy pathway would be a critical step in understanding its molecular mechanism of action.
A common method to investigate autophagy modulation is by monitoring the levels of Microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.
Hypothetical Research Findings:
Should this compound derivatives be investigated for their effect on autophagy, researchers would typically treat cancer cell lines with varying concentrations of the compounds and monitor changes in autophagy markers.
Table 1: Illustrative Autophagy Modulation by Hypothetical this compound Derivatives This table is for illustrative purposes only.
| Compound ID | Concentration (µM) | Cell Line | LC3-II/LC3-I Ratio (Fold Change vs. Control) |
|---|---|---|---|
| FuroInd-A | 1 | HCT-116 | 1.5 |
| FuroInd-A | 5 | HCT-116 | 3.2 |
| FuroInd-B | 1 | MDA-MB-231 | 1.1 |
Further investigations would involve the use of autophagy inhibitors like chloroquine (B1663885) or bafilomycin A1 to confirm that the observed increase in LC3-II is due to autophagy induction rather than a blockage of the autophagic flux.
Gene Expression Profiling (Transcriptomics)
Transcriptomics, the study of the complete set of RNA transcripts in a cell, can provide a global view of the cellular response to a drug candidate. By analyzing changes in gene expression, researchers can identify pathways and biological processes affected by a compound.
For 4H-Furo[2,3-f]indazoles, gene expression profiling would be a powerful tool to elucidate their mechanism of action. This would typically be done using techniques like RNA-sequencing (RNA-Seq) or microarrays.
Hypothetical Research Findings:
If a transcriptomics study were performed, cancer cells would be treated with a this compound derivative, and the changes in their gene expression profiles would be compared to untreated cells. The analysis might reveal, for example, the upregulation of genes involved in apoptosis or the downregulation of genes related to cell proliferation.
Table 2: Illustrative Gene Expression Changes in Response to a Hypothetical this compound Derivative This table is for illustrative purposes only.
| Gene | Pathway | Log2 Fold Change | p-value |
|---|---|---|---|
| BAX | Apoptosis | +2.1 | <0.01 |
| BCL2 | Apoptosis | -1.8 | <0.01 |
| CDKN1A | Cell Cycle | +3.5 | <0.001 |
Such data would provide valuable insights into the compound's mechanism and could help in identifying its primary biological target.
Structure-Activity Relationship (SAR) Studies for Target Interaction
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of a lead compound. By systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity, researchers can identify key structural features required for interaction with a biological target.
For the this compound scaffold, SAR studies would involve synthesizing a library of analogues with modifications at various positions of the furoindazole core and evaluating their biological activity.
Hypothetical Research Findings:
An SAR campaign on 4H-Furo[2,3-f]indazoles might explore substitutions on the furan (B31954) ring, the indazole nitrogen, and the phenyl ring of the indazole. The resulting data would guide the design of more potent and selective compounds.
Table 3: Illustrative SAR Data for Hypothetical this compound Analogues This table is for illustrative purposes only.
| Compound ID | R1 Substitution | R2 Substitution | IC50 (µM) |
|---|---|---|---|
| FuroInd-Core | H | H | >100 |
| FuroInd-C1 | CH3 | H | 50 |
| FuroInd-C2 | Cl | H | 25 |
| FuroInd-C3 | H | OCH3 | 80 |
Development of Pharmacophore Models
A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models are developed based on the structures of known active compounds and are used in virtual screening to identify new potential ligands.
For 4H-Furo[2,3-f]indazoles, a pharmacophore model could be generated based on a set of active analogues identified through SAR studies. The model would typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
Hypothetical Research Findings:
A pharmacophore model for a hypothetical target of 4H-Furo[2,3-f]indazoles might consist of a hydrogen bond acceptor on the furan oxygen, a hydrogen bond donor on the indazole NH, and a hydrophobic feature corresponding to the phenyl ring.
Ligand Efficiency and Lipophilic Efficiency Analysis
Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE) are metrics used in drug discovery to assess the quality of a compound. LE relates the potency of a compound to its size (heavy atom count), while LiPE relates potency to lipophilicity (LogP). These metrics help in selecting compounds that are more likely to have favorable drug-like properties.
Hypothetical Research Findings:
During the optimization of this compound derivatives, LE and LiPE would be calculated for each analogue to guide the selection of candidates for further development.
Table 4: Illustrative Ligand and Lipophilic Efficiency of Hypothetical this compound Analogues This table is for illustrative purposes only.
| Compound ID | pIC50 | Heavy Atom Count | LogP | LE | LiPE |
|---|---|---|---|---|---|
| FuroInd-D1 | 6.0 | 15 | 3.0 | 0.40 | 3.0 |
| FuroInd-D2 | 7.0 | 18 | 3.5 | 0.39 | 3.5 |
Biophysical Characterization of Ligand-Target Interactions
Biophysical techniques are employed to directly measure the interaction between a ligand and its biological target. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.
Metabolic Pathways and Biotransformation of 4h Furo 2,3 F Indazoles in Vitro/pre Clinical
In Vitro Metabolic Stability Assays (Microsomes, Hepatocytes)
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo hepatic clearance of a compound. srce.hrnuvisan.com These assays typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. srce.hrnuvisan.com Microsomes, which are vesicles of the endoplasmic reticulum, are rich in cytochrome P450 (CYP450) enzymes and are primarily used to assess Phase I oxidative metabolism. srce.hr Hepatocytes, the main cell type in the liver, contain a full complement of both Phase I and Phase II metabolic enzymes, such as UDP-glucuronosyltransferases (UGTs), offering a more complete picture of metabolic clearance. srce.hrnuvisan.com
The stability of a compound is typically expressed as its in vitro half-life (t½) and intrinsic clearance (CLint). srce.hr The half-life represents the time taken for 50% of the parent compound to be metabolized, while intrinsic clearance describes the inherent capacity of the liver to metabolize the drug, independent of physiological factors like blood flow. srce.hr These parameters are determined by incubating the test compound with microsomes or hepatocytes and monitoring its disappearance over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
Table 1: Representative Data from an In Vitro Metabolic Stability Assay of a Hypothetical 4H-Furo[2,3-f]indazole Derivative
| System | Parameter | Value | Interpretation |
| Human Liver Microsomes | t½ (min) | 45 | Moderate metabolic stability |
| CLint (µL/min/mg protein) | 15.4 | Moderate clearance | |
| Rat Liver Microsomes | t½ (min) | 25 | Lower metabolic stability than human |
| CLint (µL/min/mg protein) | 27.7 | Higher clearance than human | |
| Human Hepatocytes | t½ (min) | 60 | Higher stability than microsomes (Phase II metabolism may be slower) |
| CLint (µL/min/mg cells) | 11.6 | Lower clearance than microsomes |
This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not available in the reviewed literature.
Identification of Major Metabolites and Biotransformation Pathways
Identifying the major metabolites of a new chemical entity is crucial for understanding its clearance mechanisms and for identifying any potentially active or reactive metabolites. The biotransformation of heterocyclic compounds like indazoles often involves a series of predictable reactions. nih.gov Based on the metabolism of structurally related indazole and fused heterocyclic systems, the biotransformation of 4H-furo[2,3-f]indazoles is anticipated to proceed through several key pathways.
Phase I metabolism is expected to be prominent, primarily involving oxidation reactions catalyzed by CYP450 enzymes. mdpi.com Likely sites of oxidation on the this compound scaffold include the aromatic rings and any alkyl substituents. Hydroxylation is a common metabolic route for indazole-containing compounds. acs.org For the this compound core, hydroxylation could occur on the benzene (B151609) or furan (B31954) portions of the molecule. If the indazole nitrogen is substituted, N-dealkylation is another possible metabolic pathway. nih.gov
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. genomind.com For compounds with hydroxyl groups formed during Phase I, glucuronidation, catalyzed by UGTs, is a major conjugation pathway. nih.gov
Table 2: Plausible Biotransformation Pathways for a Generic this compound Structure
| Pathway | Description | Potential Metabolite |
| Phase I: Oxidation | Addition of a hydroxyl group to an aromatic ring. | Hydroxy-4H-furo[2,3-f]indazole |
| Oxidation of a side chain. | Carboxy-4H-furo[2,3-f]indazole | |
| Removal of an alkyl group from the indazole nitrogen. | N-dealkyl-4H-furo[2,3-f]indazole | |
| Phase II: Glucuronidation | Conjugation of a glucuronic acid moiety to a hydroxyl group. | This compound-O-glucuronide |
This table outlines hypothetical metabolic pathways based on the known metabolism of similar heterocyclic structures.
Enzyme Kinetics of Metabolic Enzymes (e.g., Cytochrome P450s, UGTs)
To further characterize the metabolic pathways, enzyme kinetic studies are performed to identify the specific enzymes involved and their efficiency in metabolizing the compound. nih.gov The primary CYP450 enzymes responsible for the metabolism of most drugs are from the CYP1, CYP2, and CYP3 families. mdpi.comgenomind.com Recombinant human CYP enzymes are often used to pinpoint which specific isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for the observed metabolism. nih.gov
The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined for each contributing enzyme. nih.gov Km represents the substrate concentration at which the reaction rate is half of Vmax, and Vmax is the maximum rate of the reaction. nih.gov The ratio of Vmax to Km gives the intrinsic clearance (CLint) for that specific enzyme. nih.govnih.gov This information is vital for predicting potential drug-drug interactions, where co-administered drugs might compete for the same metabolic enzymes. biomolther.org
Table 3: Representative Enzyme Kinetic Parameters for a Metabolizing Enzyme
| Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | CLint (mL/min/mg protein) |
| CYP3A4 | 15 | 1.2 | 0.08 |
| UGT1A9 | 50 | 2.5 | 0.05 |
This table provides example kinetic data to illustrate the parameters measured. The specific enzymes and their kinetics for this compound metabolism would need to be determined experimentally.
Influence of Structural Modifications on Metabolic Fate
For heterocyclic compounds, certain structural features can be introduced to block sites of metabolic attack. For instance, if a particular position on an aromatic ring is found to be a primary site of hydroxylation, introducing a metabolically stable group, such as a fluorine atom, at that position can prevent this oxidation. nih.gov However, such modifications must be carefully considered as they can also impact the compound's pharmacological activity.
The nature and position of substituents can significantly influence metabolic stability. For example, the introduction of bulky groups near a metabolically labile site can sterically hinder the approach of metabolizing enzymes. nih.gov The replacement of a metabolically susceptible moiety with a more stable isostere, such as replacing a methyl group with an oxetane (B1205548) ring, has been shown to improve metabolic stability in some cases. nih.gov
Table 4: General Influence of Structural Modifications on Metabolic Fate
| Structural Modification | Potential Effect on Metabolism | Rationale |
| Introduction of Fluorine | Decreased rate of oxidative metabolism at the site of fluorination. | The high strength of the carbon-fluorine bond makes it resistant to cleavage by CYP450 enzymes. nih.gov |
| Addition of Bulky Groups | Steric hindrance of metabolic enzymes, potentially slowing metabolism. | Large substituents can prevent the optimal binding of the substrate to the active site of the enzyme. nih.gov |
| Modification of Alkyl Chains | Altered rate of N-dealkylation or O-dealkylation. | The length and branching of alkyl chains can influence their susceptibility to metabolism. |
| Introduction of Polar Groups | Increased potential for direct Phase II conjugation. | Groups like hydroxyl or carboxylic acid can be directly conjugated, bypassing Phase I metabolism. |
This table summarizes general principles of how structural changes can affect metabolism, which would be applicable in the optimization of this compound derivatives.
Chemical Biology Applications of 4h Furo 2,3 F Indazoles
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively bind to and modulate the function of a specific protein or biological target. The development of such probes is a critical step in drug discovery and in the elucidation of biological pathways. An ideal chemical probe possesses high affinity, specificity, and a mechanism to report on its interaction with the target.
As of the current date, a review of scientific literature and chemical databases reveals no specific examples of chemical probes that have been developed based on the 4H-Furo[2,3-f]indazole scaffold. Research efforts in the broader field of kinase inhibitors and other enzyme-targeted probes have utilized related, but distinct, heterocyclic systems. However, dedicated studies to functionalize this compound as a chemical probe for specific biological systems have not been published.
Table 1: Published this compound-Based Chemical Probes
| Probe Name/Identifier | Target Protein | Application |
|---|
Use as Fluorescent Tracers or Imaging Agents (for mechanistic studies)
Fluorescent tracers and imaging agents are indispensable tools in chemical biology for visualizing the localization and dynamics of biological molecules and processes within living cells. These agents typically consist of a fluorophore attached to a targeting moiety.
There are no published studies detailing the synthesis or application of this compound derivatives as fluorescent tracers or imaging agents. The intrinsic fluorescence properties of the this compound core have not been characterized in the scientific literature, nor have there been reports of its conjugation to known fluorophores for imaging purposes. While related nitrogen-containing heterocycles have been developed as fluorescent probes, this has not been extended to the this compound system.
Table 2: this compound-Based Fluorescent Tracers
| Tracer Name | Excitation (nm) | Emission (nm) | Target/Application |
|---|
Application in Affinity Chromatography and Target Pull-Down Assays
Affinity chromatography is a powerful technique for isolating and purifying a specific target protein from a complex mixture. This method relies on the immobilization of a ligand (such as a small molecule inhibitor) onto a solid support, which then selectively captures the target protein. Target pull-down assays operate on a similar principle to identify the binding partners of a small molecule.
The application of this compound in affinity chromatography or target pull-down assays has not been reported. For this to be accomplished, a derivative of this compound would need to be synthesized with a suitable linker for attachment to a resin, and it would need to have a demonstrable affinity for a specific biological target. To date, no such derivatives or their applications in this context have been described in the literature.
Design of Photoaffinity Labels
Photoaffinity labeling is a technique used to identify the direct binding partners of a small molecule. It involves a chemical probe that contains a photoreactive group. Upon irradiation with light, this group forms a covalent bond with the interacting protein, allowing for its subsequent identification.
The design and synthesis of photoaffinity labels based on the this compound scaffold have not been documented in peer-reviewed research. The development of a photoaffinity label would require the incorporation of a photoreactive moiety, such as a diazirine, benzophenone, or aryl azide, onto the this compound core without abolishing its hypothetical binding to a target protein. There are currently no public reports of such work being undertaken.
Table 3: Research Findings on this compound Applications
| Application Area | Key Research Findings |
|---|---|
| Chemical Probe Development | No data available in scientific literature. |
| Fluorescent Tracers | No data available in scientific literature. |
| Affinity Chromatography | No data available in scientific literature. |
Advanced Analytical Methodologies for 4h Furo 2,3 F Indazoles in Research Contexts
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatography is the cornerstone for the analysis of furo-indazole compounds, enabling the separation of the target analyte from starting materials, byproducts, and other components in a mixture. The choice of technique depends on the compound's volatility, polarity, and the analytical goal.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like 4H-furo[2,3-f]indazoles. amazonaws.com Reversed-phase HPLC (RP-HPLC) is particularly common for this class of moderately polar heterocyclic compounds.
Method development for a specific 4H-furo[2,3-f]indazole derivative involves the systematic optimization of several key parameters to achieve adequate resolution, peak shape, and analysis time. A typical starting point for method development is based on conditions used for similar heterocyclic structures. For instance, the analysis of 7-ethyl-1H-furo[2,3-g]indazole, a structural isomer, utilized a C18 column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer, indicating a reversed-phase approach is suitable. clockss.org
Key parameters for optimization include:
Stationary Phase: C18 (ODS) columns are the most common choice, offering good retention for moderately polar compounds. Other options like C8 or Phenyl phases can be explored to fine-tune selectivity.
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate, phosphate) and an organic modifier (e.g., acetonitrile, methanol) is typical. Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to separate components with a wide range of polarities.
Flow Rate: Typically set between 0.8 and 1.5 mL/min for standard analytical columns (e.g., 4.6 mm internal diameter).
Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) is crucial for reproducible retention times.
Detection: UV detection is standard, with the wavelength set to the absorbance maximum (λmax) of the furo-indazole chromophore, often around 254 nm, to ensure high sensitivity. clockss.orgnih.gov
The goal of this optimization is to achieve a validated method with good linearity, accuracy, precision, and robustness, making it suitable for routine quality control and purity assessment. researchgate.netnih.gov
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Column | C18 (ODS), 150 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of moderately polar heterocycles. |
| Mobile Phase A | 0.01 M Ammonium Acetate in Water | Provides buffering and improves peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | Start at 40% B, increase to 90% B over 15 min | Adjusted based on the polarity of the specific derivative and impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic and heterocyclic systems; should be optimized to the compound's λmax. clockss.org |
| Injection Volume | 10 µL | Typical volume to avoid column overloading. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. sphinxsai.com While many this compound derivatives may have insufficient volatility or thermal stability for direct GC analysis, the technique can be employed if the compounds are first converted into more volatile derivatives.
Derivatization is a chemical modification process that increases a compound's volatility. For furo-indazoles, which contain a secondary amine (N-H) group, common derivatization strategies include:
Silylation: Reacting the N-H group with a silylating agent (e.g., BSTFA) to replace the acidic proton with a nonpolar trimethylsilyl (B98337) (TMS) group.
Alkylation: Introducing an alkyl group (e.g., methyl, ethyl) at the nitrogen position.
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The choice of column (e.g., DB-5, HP-1) depends on the polarity of the derivatives. Flame Ionization Detection (FID) is a common detector that provides high sensitivity for organic compounds.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines aspects of both liquid and gas chromatography. shimadzu.com It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. mdpi.com SFC offers several advantages over HPLC, including higher separation efficiency, faster analysis times, and reduced use of organic solvents, making it a "greener" alternative. researchgate.net
For the analysis of 4H-furo[2,3-f]indazoles, SFC is particularly useful for separating complex mixtures and for chiral separations of enantiomeric derivatives. The low viscosity of the supercritical CO2 mobile phase allows for higher flow rates without generating excessive backpressure, leading to rapid separations. researchgate.net Small amounts of polar organic solvents (modifiers) like methanol (B129727) or ethanol (B145695) are often added to the CO2 to modulate the mobile phase strength and improve the elution of polar analytes. researchgate.net SFC can be used with standard HPLC columns as well as columns specifically packed for SFC.
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Primary Mobile Phase | Supercritical CO2 (with organic modifiers) | Aqueous buffers and organic solvents |
| Analysis Speed | 3-5 times faster | Standard |
| Solvent Consumption | Significantly lower organic solvent use | Higher organic solvent use |
| Pressure Drop | Lower | Higher |
| Applications | High-throughput screening, chiral separations, complex mixtures | Routine purity analysis, quantification, stability studies |
| Environmental Impact | Considered "greener" due to CO2 recycling | Generates more organic solvent waste |
Hyphenated Techniques for Identification and Quantification
Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry (MS), are indispensable for the structural elucidation and sensitive quantification of 4H-furo[2,3-f]indazoles.
LC-MS/MS for Metabolite Profiling and Trace Analysis
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying compounds in complex biological matrices, such as in metabolic studies. nih.gov The technique couples the separation power of HPLC (or UHPLC for higher resolution) with the high sensitivity and specificity of tandem mass spectrometry.
In a typical workflow for metabolite profiling of a this compound derivative, a biological sample (e.g., from human liver microsome incubation) is first separated by LC. x-mol.com The eluent is then directed to the mass spectrometer, which performs two stages of mass analysis (MS/MS). The first stage isolates the molecular ion (parent ion) of a potential metabolite, and the second stage fragments it and analyzes the resulting product ions. This fragmentation pattern provides a structural fingerprint for identification.
Common metabolic biotransformations for indazole-containing compounds that can be identified using LC-MS/MS include: nih.gov
Hydroxylation: Addition of an -OH group.
N-dealkylation: Removal of an alkyl group from a nitrogen atom.
Glucuronidation: Conjugation with glucuronic acid to increase water solubility for excretion.
Oxidation: Formation of ketone or carboxylate functionalities.
This technique is highly sensitive, allowing for the detection of trace levels of metabolites and parent compounds in complex samples. researchgate.net
| Biotransformation | Mass Change | Potential Site on Furo-indazole Core |
|---|---|---|
| Hydroxylation | +16 Da | Benzene (B151609) ring, furan (B31954) ring |
| Dehydrogenation | -2 Da | Formation of a double bond |
| Oxidation (to Ketone) | +14 Da (net from -CH2) | On alkyl substituents |
| Glucuronidation | +176 Da | At a hydroxyl group or the indazole nitrogen |
GC-MS for Volatile Component Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the identification power of MS. science.gov It is the premier technique for the characterization of volatile and semi-volatile compounds. researchgate.net For the analysis of 4H-furo[2,3-f]indazoles, this technique would typically be applied to derivatized forms of the compounds or to identify volatile impurities from a synthesis.
After separation on the GC column, components enter the mass spectrometer's ion source, where they are fragmented in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule. By comparing this spectrum to spectral libraries (like those from NIST or Wiley), the identity of the compound can be confirmed with a high degree of confidence. science.gov GC-MS is particularly valuable for confirming the structure of synthetic products and for identifying unknown components in a sample mixture. africanjournalofbiomedicalresearch.comresearchgate.net
Sample Preparation Strategies for Complex Biological Matrices (in vitro/animal tissue)
The accurate quantification of 4H-furo[2,3-f]indazoles and their metabolites in complex biological matrices, such as plasma, serum, and tissue homogenates, is contingent upon effective sample preparation. The primary objectives of sample preparation are to remove interfering endogenous substances like proteins and phospholipids, enrich the analyte of interest, and transfer it into a solvent compatible with the downstream analytical technique, typically liquid chromatography-mass spectrometry (LC-MS). The choice of a suitable sample preparation strategy is dictated by the physicochemical properties of the this compound derivative, the nature of the biological matrix, the required limit of quantification (LOQ), and the desired sample throughput. The most commonly employed techniques for the extraction of small molecules from biological matrices include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for sample preparation, particularly in high-throughput screening environments. This technique involves the addition of an organic solvent or an acidic reagent to the biological sample to denature and precipitate proteins. mdpi.com Acetonitrile is a frequently used solvent due to its ability to effectively precipitate proteins while keeping a broad range of analytes in the supernatant.
The general workflow for protein precipitation involves adding a specific volume of cold acetonitrile (typically 3:1 or 4:1 solvent-to-sample ratio) to the biological sample. After vortexing to ensure thorough mixing, the sample is centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, containing the this compound analyte, is then carefully collected for analysis. While this method is rapid and cost-effective, it may suffer from incomplete removal of matrix components, leading to potential ion suppression or enhancement in mass spectrometry-based assays.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The selection of the organic solvent is critical and depends on the polarity of the this compound derivative. For compounds with moderate to low polarity, solvents such as ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of hexane (B92381) and isoamyl alcohol are commonly employed.
In a typical LLE procedure, the biological sample is first buffered to an appropriate pH to ensure the analyte is in a neutral, unionized state, which enhances its partitioning into the organic phase. The extraction solvent is then added, and the mixture is vortexed or agitated to facilitate the transfer of the analyte from the aqueous to the organic layer. After centrifugation to achieve phase separation, the organic layer containing the analyte is collected. This layer is often evaporated to dryness and the residue is reconstituted in a solvent compatible with the analytical instrument. LLE generally provides a cleaner extract compared to protein precipitation but is more labor-intensive and time-consuming.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient sample preparation technique that utilizes a solid sorbent to isolate analytes from a liquid sample. The choice of the SPE sorbent is based on the chemical properties of the this compound analyte and the nature of the matrix. Common SPE sorbents include reversed-phase (e.g., C18, C8), normal-phase (e.g., silica), and ion-exchange materials.
An SPE procedure typically involves four steps:
Conditioning: The sorbent is treated with a solvent to activate it.
Loading: The biological sample is passed through the sorbent, and the analyte is retained.
Washing: The sorbent is washed with a solvent to remove interfering substances while the analyte remains bound.
Elution: The analyte is eluted from the sorbent using a strong solvent.
The eluted sample is often evaporated and reconstituted in a suitable solvent before analysis. SPE can provide high analyte recovery and excellent removal of matrix interferences, making it a preferred method for assays requiring low detection limits.
Data Tables
The following tables provide a comparative overview of the different sample preparation strategies that can be adapted for the analysis of 4H-furo[2,3-f]indazoles in biological matrices. The presented values are representative and may require optimization for specific derivatives and matrices.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|---|
| Principle | Protein denaturation and removal | Partitioning between immiscible liquids | Adsorption onto a solid support |
| Selectivity | Low | Moderate | High |
| Recovery | Moderate to High | High | High |
| Matrix Effect | High | Moderate | Low |
| Throughput | High | Low to Moderate | Moderate |
| Cost per Sample | Low | Moderate | High |
| Automation Potential | High | Moderate | High |
Table 2: Typical Parameters for this compound Sample Preparation
| Technique | Parameter | Typical Conditions/Reagents | Considerations |
|---|---|---|---|
| Protein Precipitation | Precipitating Agent | Acetonitrile, Methanol, Trichloroacetic Acid | Acetonitrile is often preferred for LC-MS compatibility. |
| Solvent to Sample Ratio | 3:1 or 4:1 (v/v) | Higher ratios can improve precipitation efficiency but dilute the sample. | |
| Centrifugation Speed | >10,000 x g | Ensures complete pelleting of precipitated proteins. | |
| Liquid-Liquid Extraction | Extraction Solvent | Ethyl acetate, Methyl tert-butyl ether (MTBE) | Solvent choice depends on the polarity of the specific this compound derivative. |
| pH of Aqueous Phase | Adjusted to 2 units above or below the pKa of the analyte | Optimizes the neutral form of the analyte for extraction. | |
| Phase Separation | Centrifugation | Ensures a clean separation of the aqueous and organic layers. | |
| Solid-Phase Extraction | Sorbent Type | Reversed-phase (C18), Polymer-based (e.g., Oasis HLB) | Choice depends on the analyte's properties. |
| Wash Solution | Aqueous buffer with low organic content | Removes polar interferences without eluting the analyte. |
Future Research Directions and Emerging Opportunities for 4h Furo 2,3 F Indazoles
Exploration of Novel Synthetic Methodologies for Diversification
The future development of 4H-furo[2,3-f]indazoles is intrinsically linked to the invention of efficient and versatile synthetic routes. While specific methods for this exact scaffold are not yet widely reported, inspiration can be drawn from the synthesis of related indazole and fused furan (B31954) systems. nih.gov Future efforts should focus on:
Convergent Synthetic Strategies: Developing convergent routes where the furan and indazole precursors are synthesized separately and then annulated in a final step would offer significant flexibility for diversification. This could involve transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to construct key bonds. mdpi.com
Domino and Multicomponent Reactions: One-pot methodologies that combine multiple synthetic steps without the isolation of intermediates can significantly improve efficiency and reduce waste. researchgate.net Designing domino reactions that start from simple, readily available materials to rapidly assemble the 4H-furo[2,3-f]indazole core would be a major advancement.
Photoredox and Electrochemical Synthesis: These modern synthetic techniques offer unique reactivity and can enable transformations that are difficult to achieve with traditional thermal methods. Exploring light- or electricity-driven cyclizations and functionalizations could provide novel pathways to this compound derivatives.
Flow Chemistry: The use of continuous flow reactors can offer improved control over reaction parameters, enhanced safety, and easier scalability. Developing flow-based syntheses would be advantageous for the future production of a library of this compound analogs for screening purposes.
A key goal will be to develop synthetic protocols that allow for the regioselective introduction of a wide range of functional groups onto both the furan and the indazole portions of the molecule. This will be crucial for fine-tuning the physicochemical and biological properties of these compounds.
Deeper Understanding of Structure-Mechanism Relationships
A fundamental aspect of unlocking the potential of 4H-furo[2,3-f]indazoles will be to establish clear structure-activity relationships (SAR) and to understand the molecular mechanisms by which they exert their biological effects. This will require a multidisciplinary approach:
Computational Modeling and Simulation: In silico methods can be employed to predict the binding of this compound derivatives to various biological targets. researchgate.net Docking studies and molecular dynamics simulations can provide insights into the key intermolecular interactions that govern binding affinity and selectivity, guiding the design of more potent and specific compounds. nih.gov
Biophysical Techniques: Techniques such as X-ray crystallography, NMR spectroscopy, and surface plasmon resonance will be invaluable for experimentally determining the binding modes of active 4H-furo[2,3-f]indazoles to their protein targets. This empirical data is essential for validating and refining computational models.
Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies will be necessary to elucidate how these compounds function at a molecular and cellular level. This could involve enzymatic assays, reporter gene assays, and other cell-based experiments to identify the specific pathways and processes that are modulated. The study of indazole-3-carboxamides as CRAC channel blockers, for instance, highlights the importance of specific regiochemistry for biological activity, a principle that will likely be relevant for 4H-furo[2,3-f]indazoles. nih.gov
A systematic exploration of the chemical space around the this compound scaffold, coupled with rigorous mechanistic studies, will be critical for the development of compounds with translational potential.
Integration with Advanced Omics Technologies for Systems-Level Understanding
To fully comprehend the biological impact of novel this compound derivatives, it will be advantageous to move beyond single-target analyses and embrace a systems-level perspective. The integration of advanced "omics" technologies will be instrumental in this endeavor:
Chemical Proteomics: This approach can be used to identify the direct protein targets of 4H-furo[2,3-f]indazoles in a complex biological sample. By using affinity-based probes or activity-based protein profiling, researchers can gain an unbiased view of the molecular interactions of these compounds.
Transcriptomics and Genomics: Analyzing changes in gene expression (transcriptomics) in response to treatment with 4H-furo[2,3-f]indazoles can reveal the downstream cellular pathways that are affected. This can provide valuable clues about the compound's mechanism of action and potential off-target effects.
Metabolomics: Studying the alterations in the cellular metabolome can offer a functional readout of the biochemical changes induced by a this compound derivative. This can help to identify key metabolic nodes that are perturbed by the compound.
By combining these omics approaches, a comprehensive picture of the cellular response to 4H-furo[2,3-f]indazoles can be constructed, facilitating a deeper understanding of their therapeutic potential and potential liabilities.
Design of Next-Generation Molecular Probes
The unique structure of the this compound scaffold makes it an attractive starting point for the design of novel molecular probes for chemical biology research. By incorporating specific functionalities, these molecules can be adapted for a variety of applications:
Fluorescent Probes: The introduction of a fluorophore onto the this compound core could lead to the development of probes for fluorescence imaging. These could be designed to report on specific biological events or to visualize the subcellular localization of their targets.
Photoaffinity Probes: The incorporation of a photoreactive group would enable the creation of photoaffinity probes. researchgate.net Upon photoactivation, these probes can covalently crosslink to their target proteins, allowing for their identification and characterization.
Biotinylated Probes: The attachment of a biotin (B1667282) tag would facilitate the affinity purification of target proteins from complex biological lysates. This is a powerful technique for target identification and validation.
The development of a toolbox of this compound-based molecular probes would not only advance our understanding of the biological roles of their targets but also provide valuable tools for drug discovery.
Potential for Applications Beyond Traditional Chemical Biology
While the primary focus for novel heterocyclic compounds is often in the realm of medicine and chemical biology, the unique electronic and structural features of 4H-furo[2,3-f]indazoles may open up opportunities in other scientific disciplines:
Materials Science: The planar, aromatic nature of the this compound system suggests potential applications in the development of organic electronic materials. Derivatives with appropriate substituents could be investigated for their properties as organic semiconductors, emitters in organic light-emitting diodes (OLEDs), or components of organic solar cells.
Agrochemicals: The indazole nucleus is present in some commercially available agrochemicals. mdpi.com Screening libraries of this compound derivatives for herbicidal, fungicidal, or insecticidal activity could lead to the discovery of new crop protection agents.
Coordination Chemistry: The nitrogen atoms in the indazole ring system could act as ligands for metal ions. The synthesis and characterization of metal complexes of 4H-furo[2,3-f]indazoles could lead to new catalysts or materials with interesting magnetic or photophysical properties.
Q & A
Basic Research Question
- Position 3 : Electron-withdrawing groups (e.g., -NO₂, -Br) enhance kinase inhibition (e.g., FGFR1 IC₅₀ < 50 nM) by modulating hydrogen bonding with ATP-binding pockets .
- Position 5 : Hydrophobic substituents (e.g., aryl rings) improve membrane permeability and anti-inflammatory activity (COX-2 inhibition) .
- Furan fusion : The furo[2,3-f] moiety increases π-stacking interactions in DNA intercalation, boosting antitumor activity .
What computational methods are utilized in designing indazole-based kinase inhibitors?
Advanced Research Question
- Molecular docking : Screens indazole derivatives against kinase crystal structures (e.g., PDB: 3TT0 for FGFR1) to prioritize candidates with optimal binding poses .
- QSAR models : Correlates substituent electronegativity or logP values with inhibitory activity (e.g., pIC₅₀ = 0.87 × logP + 2.1) .
- MD simulations : Predicts binding stability by analyzing RMSD fluctuations (<2 Å over 100 ns trajectories) .
How can frameworks like PICO and FINER improve the formulation of research questions for indazole studies?
Q. Methodological Guidance
- PICO Framework :
- FINER Criteria :
What in vitro and in vivo models are appropriate for evaluating this compound toxicity?
Advanced Research Question
- In vitro :
- In vivo :
How can sustainable synthesis methods reduce environmental impact in indazole derivative production?
Q. Methodological Guidance
- Visible-light photocatalysis : Replaces toxic solvents (e.g., DMF) with ethanol/water mixtures, achieving >80% yield .
- Flow chemistry : Minimizes waste via continuous reaction setups (PMI < 5) .
- Biocatalysis : Uses enzymes (e.g., lipases) for regioselective alkylation, reducing metal catalyst waste .
What are the key challenges in translating indazole-based compounds from preclinical to clinical studies?
Advanced Research Question
- Solubility : Poor aqueous solubility (logS < -4) requires formulation with cyclodextrins or lipid nanoparticles .
- Metabolic clearance : CYP3A4-mediated oxidation necessitates prodrug strategies (e.g., esterification) .
- Target selectivity : Off-target effects (e.g., hERG inhibition) require structural refinement via scaffold hopping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
